Dioctyl adipate

Descripción general

Descripción

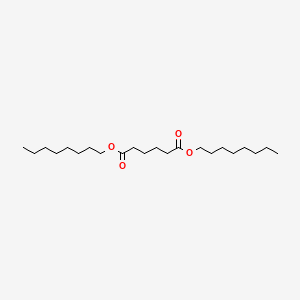

Dioctyl adipate (DOA, CAS 123-79-5) is a diester of adipic acid with the molecular formula C₂₂H₄₂O₄ and a molecular weight of 370.57 g/mol. It is a clear, colorless liquid with a boiling point of 173°C at 3 Torr and a melting point of 7.49°C . DOA is widely utilized as a plasticizer in polyvinyl chloride (PVC) due to its ability to enhance flexibility, elasticity, and processability. Its applications span industries such as food packaging, medical devices, and toys, where low toxicity and compliance with regulatory standards are critical .

DOA’s ester groups and long alkyl chains contribute to its low volatility, high thermal stability, and compatibility with PVC. However, growing environmental concerns have spurred research into alternative adipate esters with improved sustainability profiles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dioctyl adipate is synthesized through the esterification of adipic acid with octanol. The process involves heating adipic acid and octanol in the presence of a catalyst, typically a solid superacid resin, to facilitate the reaction. The reaction mixture is refluxed for about 140 minutes, followed by cooling and separation of the catalyst and ester layer. The product is then purified through reduced pressure distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of solid superacid resin catalysts is preferred due to their high esterification rate, good selectivity, ease of separation from the product, and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions: Dioctyl adipate primarily undergoes esterification reactions. It is relatively stable and does not react significantly with water or common materials . it can undergo thermal-oxidative degradation when exposed to high temperatures, leading to the formation of carboxylic acids and low molecular weight monoesters .

Common Reagents and Conditions: The esterification of this compound typically involves adipic acid and octanol as the primary reagents. The reaction is catalyzed by solid superacid resins and conducted under reflux conditions .

Major Products Formed: The major products formed from the thermal-oxidative degradation of this compound include carboxylic acids and low molecular weight monoesters .

Aplicaciones Científicas De Investigación

Plastics Industry

Dioctyl adipate is predominantly utilized as a plasticizer in the production of polyvinyl chloride (PVC) products. Its advantages include:

- Cold Resistance : DOA remains effective at low temperatures, making it suitable for cold-resistant agricultural films and food packaging films .

- Phthalate-Free Alternative : As a phthalate-free plasticizer, this compound is gaining traction in markets concerned about health impacts from traditional plasticizers .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agricultural Films | Cold-resistant films | Improved flexibility in low temperatures |

| Food Packaging | Food-grade films | Safe for food contact; biodegradable |

| Consumer Goods | Shoes, artificial leather | Enhanced performance without harmful effects |

Healthcare Sector

In the medical field, this compound is increasingly used due to its biocompatibility and safety:

- Medical Devices : It is employed in manufacturing medical gloves, tubes, and containers that require flexibility and durability .

- Patient Comfort : The softness of DOA makes it ideal for hoses and flexible tubing used in various medical applications .

| Medical Application | Specific Use | Benefits |

|---|---|---|

| Medical Tubing | Flexible PVC tubing | Enhances patient comfort |

| Medical Gloves | Disposable gloves | Reduces environmental impact |

| Containers | Fluid management systems | Ensures safety and sterility |

Food Packaging

This compound's role in food packaging is critical due to its food-grade classification:

- Temperature Stability : It helps preserve frozen foods during transportation by maintaining integrity despite temperature fluctuations .

- Biodegradability : As an environmentally friendly option, it meets increasing consumer demand for sustainable packaging solutions.

| Food Packaging Aspect | Specific Use | Benefits |

|---|---|---|

| Frozen Food Packaging | Films for frozen products | Maintains product quality during transport |

| Food-Grade Materials | Compliance with safety standards | Reduces risk of contamination |

Electrical Insulation

This compound is also utilized in the electrical industry:

- Insulation Materials : Its thermal stability allows it to be used as an insulator for cables and wiring in automobiles and electrical appliances, ensuring performance under extreme conditions .

| Electrical Application | Specific Use | Benefits |

|---|---|---|

| Cable Insulation | Insulating materials | Reliable performance in extreme temperatures |

Case Study 1: Medical Device Production

A study highlighted the use of this compound in the production of medical tubing. The material demonstrated enhanced flexibility and reduced risk of leaching harmful substances compared to traditional plasticizers like di(2-ethylhexyl)phthalate (DEHP). This has led to improved patient outcomes and increased adoption in healthcare settings.

Case Study 2: Food Packaging Innovations

Research on food-grade this compound showed its effectiveness in maintaining the quality of frozen foods during transport. The study emphasized that films made with DOA significantly reduced spoilage rates compared to those made with conventional plasticizers.

Mecanismo De Acción

The primary mechanism of action of dioctyl adipate is its ability to act as a plasticizer, which enhances the plasticity and flexibility of polymers. This is achieved by weakening the interactions between polymer chains, thereby reducing the glass transition temperature and improving the processability of the material .

Comparación Con Compuestos Similares

Key Adipate Esters and Their Properties

The table below compares DOA with structurally similar adipate esters, highlighting physicochemical properties and performance metrics:

Performance in PVC Composites

Melt Fluidity and Processing

- DOA vs. Butyl/Decyl Butoxyethyl Adipates : PVC composites plasticized with butyl butoxyethyl adipate (I) and decyl butoxyethyl adipate (II) exhibit 5–10% higher melt fluidity than DOA-based formulations at 170–190°C, reducing energy consumption during processing .

- Butyl Phenoxyethyl Adipate: Demonstrates 19–50% higher PVC melt fluidity than DOA at 160–205°C, alongside a glass transition temperature reduction of 132.2°C (vs. pure PVC) .

Thermal Stability

- DEHA : Outperforms DOA in thermal stability, retaining flexibility at low temperatures and reducing volatility at high temperatures .

- DIDA : Exhibits superior resistance to migration and extraction due to its branched alkyl chains, making it suitable for long-term applications .

Environmental and Health Considerations

- Biodegradability : DEHA and DOA both show higher biodegradability than phthalates, but DEHA is preferred in food contact materials due to stricter regulatory acceptance .

- Volatility : Shorter-chain adipates like DnBA have higher volatility, leading to faster environmental release, whereas DIDA and DOA persist longer in products .

Market and Industrial Trends

- DOA : Dominates in medical and food packaging sectors due to established safety profiles. Global production is concentrated in Europe and Asia .

- DEHA : Gaining traction in lubricants and coatings, with a projected 6% annual growth in the biodegradable plastics market .

- DIDA and Dioleyl Adipate : Niche applications in automotive and high-performance polymers, driven by demand for low-volatility plasticizers .

Actividad Biológica

Dioctyl adipate (DOA) is a diester derived from adipic acid and 2-ethylhexanol, commonly used as a plasticizer in various industrial applications, particularly in polyvinyl chloride (PVC) products. This article explores the biological activity of this compound, focusing on its metabolism, ecotoxicity, and safety assessments based on diverse research findings.

Metabolic Pathways

This compound undergoes hydrolysis to form its primary metabolites, including 2-ethylhexanoic acid (2EHA) and adipic acid (AA). Research indicates that the hydrolysis of DOA occurs rapidly in gastrointestinal tissues. For instance, a study showed that following oral administration of DOA in rats, there was no significant accumulation of the compound or its metabolites in blood or urine, suggesting efficient metabolic processing .

In human studies, 46 mg of deuterium-labeled DOA was administered to volunteers, revealing that oxidative metabolites were primarily detected in plasma rather than the parent compound. The major urinary metabolite identified was also 2EHA, constituting about 8.5% of the administered dose .

Toxicity Studies

Toxicity assessments have indicated that this compound has a relatively high LD50 value, suggesting low acute toxicity. For example, studies reported LD50 values ranging from 9110 mg/kg to over 45,000 mg/kg in various rodent models . Chronic exposure studies have shown that DOA does not accumulate significantly in biological systems; instead, it is rapidly metabolized and excreted.

Ecotoxicity

Ecotoxicity studies have confirmed that this compound is safe for living organisms. It has been shown to undergo complete biodegradation in aquatic environments without significant bioconcentration in organisms such as fish . The compound's low toxicity profile compared to phthalates makes it a preferable alternative in many applications.

Case Study 1: Human Metabolism of this compound

A study involving six male volunteers who ingested DOA demonstrated no adverse effects or significant changes in biochemical parameters. The primary metabolite detected was 2EHA, which suggests a rapid metabolic pathway that minimizes potential toxicity .

Case Study 2: Long-Term Exposure in Rodents

In a long-term study where rodents were fed diets containing high concentrations of this compound, results indicated a dose-related decrease in weight gain and increased incidence of hepatocellular adenomas at higher doses. However, these effects were observed at doses significantly higher than typical human exposure levels .

Table 1: Summary of Metabolic Studies on this compound

| Study Reference | Subject | Dose | Major Metabolites | Key Findings |

|---|---|---|---|---|

| Takahashi et al. (1981) | Rats | 500 mg/kg | AA, MEHA | Rapid hydrolysis; no accumulation |

| Loftus et al. (1993) | Humans | 46 mg | 2EHA | No adverse effects; primary metabolite identified |

| Silva et al. (2013) | Human liver microsomes | N/A | AA, MEHA, MEOHA | Identified metabolic pathways |

Table 2: Toxicity Assessment Results for this compound

| Species | LD50 Value (mg/kg) | Observations |

|---|---|---|

| Male Rats | 45,000 | No significant mortality |

| Female Rats | 24,600 | Dose-related weight loss |

| Mice | 15,000 | Increased tumor incidence |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the physical-chemical properties of DOA when existing data are incomplete?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting/boiling points and gas chromatography-mass spectrometry (GC-MS) for volatility analysis. For pH and solubility, employ titrimetric methods in controlled aqueous/organic solvent systems. Existing safety data sheets highlight gaps in properties like flashpoint and decomposition products . Validate results against computational models (e.g., COSMO-RS) to predict missing parameters.

Q. How should researchers design safety protocols for handling DOA in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for personal protective equipment (PPE):

- Respiratory protection : Use NIOSH-certified N100/P3 respirators if ventilation is insufficient .

- Skin protection : Wear nitrile gloves (EN 374 compliant) and flame-resistant lab coats to prevent static discharge .

- Storage : Store in ventilated, cool areas away from oxidizers (e.g., peroxides) to avoid hazardous reactions . Document spill-response protocols using non-reactive absorbents like vermiculite.

Q. What standardized analytical techniques are suitable for detecting DOA in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- Extraction : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with hexane/acetone mixtures.

- Detection : High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy (λ = 210–240 nm) or tandem mass spectrometry (MS/MS) for low-concentration quantification . Calibrate using deuterated internal standards (e.g., d4-DOA) to improve accuracy.

Advanced Research Questions

Q. How can researchers address contradictions in reported ecological toxicity data for DOA?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., matrix effects, assay sensitivity). For primary studies:

- Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (EC50).

- Apply OECD Test Guideline 308 for biodegradation studies under aerobic/anaerobic conditions. Cross-validate with QSAR models to resolve discrepancies in bioaccumulation potential .

Q. What experimental designs optimize the study of DOA’s interactions with polymer matrices (e.g., PVC plasticization)?

- Methodological Answer :

- Factorial Design : Vary DOA concentration (5–40 wt%), temperature (25–100°C), and mixing time (1–24 hrs) to model plasticization efficiency. Measure tensile strength and glass transition temperature (Tg) via dynamic mechanical analysis (DMA) .

- Response Surface Methodology (RSM) : Identify synergistic effects between DOA and co-plasticizers (e.g., epoxidized oils).

Q. How can researchers design longitudinal studies to assess DOA’s chronic toxicity given limited toxicological data?

- Methodological Answer :

- In vivo models : Expose rodent cohorts (n ≥ 10/group) to DOA (0.1–100 mg/kg/day) over 90 days. Monitor hepatic/renal biomarkers (ALT, BUN) and histopathology. Include positive controls (e.g., DEHP) for comparative analysis .

- In vitro alternatives : Use 3D liver spheroid cultures to study metabolic disruption via CYP450 enzyme activity assays.

Q. Data Gaps and Methodological Challenges

Q. What strategies mitigate risks when working with DOA’s undocumented decomposition products?

- Methodological Answer : Implement real-time monitoring via FTIR spectroscopy during thermal degradation experiments (e.g., TGA-FTIR). Compare fragmentation patterns with NIST library data . For oxidative pathways, use radical scavengers (e.g., BHT) to isolate reaction intermediates.

Q. How can orthogonal experimental designs improve reproducibility in DOA synthesis optimization?

- Methodological Answer : Apply Taguchi orthogonal arrays to test 4 factors (catalyst type, molar ratio, temperature, reaction time) at 3 levels each. Use ANOVA to identify significant variables affecting yield/purity. Validate with central composite designs (CCD) for robustness .

Propiedades

IUPAC Name |

dioctyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHDRDVHPTWWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021606 | |

| Record name | Dioctyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or very pale amber liquid; [HSDB], Clear colourless liquid; Slight fatty aroma | |

| Record name | Hexanedioic acid, 1,6-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Normal Boiling Point: 404.84 °C (687 K), 396.00 to 398.00 °C. @ 760.00 mm Hg | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS, In water, 0.78 mg/l @ 22 °C, 0.78 mg/L @ 22 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K), 0.924-0.930 (20°) | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000085 [mmHg], 8.50X10-7 mm Hg @ 20 °C | |

| Record name | Di-n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQUID, Clear liquid | |

CAS No. |

123-79-5 | |

| Record name | Dioctyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BD76YG9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7.49 °C (280.65 K), 9.5 - 9.8 °C | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.